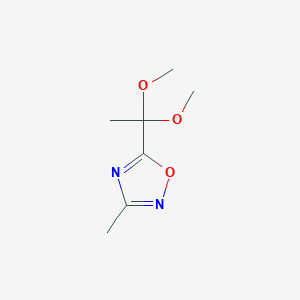

5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole

Descripción general

Descripción

5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the dimethoxyethyl group and the oxadiazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with 1,1-dimethoxyethane in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Oxidized oxadiazole derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted oxadiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Biological Activities

The 1,3,4-oxadiazole moiety is known for its extensive biological activities, including:

- Anticancer Activity : Compounds containing the oxadiazole structure have shown significant potential in cancer treatment. For instance, studies have demonstrated that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the disruption of DNA integrity and cell cycle arrest .

- Antidiabetic Properties : Research indicates that oxadiazole derivatives can effectively lower blood glucose levels in diabetic models. For example, certain synthesized compounds have been tested on Drosophila melanogaster, showing promising results in reducing hyperglycemia .

- Antimicrobial and Antifungal Activities : The oxadiazole compounds exhibit potent antimicrobial properties against various pathogens. They have been reported to be effective against drug-resistant strains of bacteria like Staphylococcus aureus and have shown antifungal activity as well .

Synthesis and Structure-Activity Relationship

The synthesis of 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the oxadiazole ring can significantly influence biological activity.

Table 1: Summary of Synthesis Methods for Oxadiazole Derivatives

Medicinal Chemistry Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

- Drug Development : Its derivatives are being explored as potential candidates for new drug formulations targeting cancer and diabetes due to their favorable pharmacokinetic profiles .

- Bioisosteric Replacements : The oxadiazole group serves as a bioisosteric replacement for carboxylic acids and amides in drug design, potentially improving the efficacy and safety profiles of existing drugs .

Case Studies

Several studies highlight the efficacy of this compound:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that specific derivatives significantly inhibited cell proliferation in breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antidiabetic Effects

In vivo experiments using genetically modified diabetic models revealed that certain oxadiazole derivatives effectively reduced glucose levels by enhancing insulin sensitivity .

Mecanismo De Acción

The mechanism of action of 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. The oxadiazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The dimethoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparación Con Compuestos Similares

- 5-(1,1-Dimethoxyethyl)-1H-pyrazole

- 2-acetyl-5-(1,2,3,4,5,6-hexahydroxyhexyl)thiazole

- (1,1-Dimethoxyethyl)benzene

Comparison:

- 5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole vs. 5-(1,1-Dimethoxyethyl)-1H-pyrazole : Both compounds contain the dimethoxyethyl group, but the oxadiazole ring in the former imparts different chemical properties compared to the pyrazole ring in the latter.

- This compound vs. 2-acetyl-5-(1,2,3,4,5,6-hexahydroxyhexyl)thiazole : The oxadiazole ring in the former differs significantly from the thiazole ring in the latter, leading to distinct biological activities and applications.

- This compound vs. (1,1-Dimethoxyethyl)benzene : The presence of the oxadiazole ring in the former provides unique reactivity and potential biological activities not found in the simpler benzene derivative.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

5-(1,1-Dimethoxyethyl)-3-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is known for its bioisosteric properties and has been associated with a wide spectrum of biological activities. Compounds containing this structural motif have been reported to exhibit anticancer , antimicrobial , anti-inflammatory , and antiviral properties among others . The interest in these compounds has increased over the years due to their potential as new therapeutic agents.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazones with acid chlorides or anhydrides under controlled conditions. This approach allows for the introduction of various substituents that can enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Its effectiveness against various cancer cell lines has been documented.

- Case Study : In a screening conducted by the National Cancer Institute (NCI), several oxadiazole derivatives exhibited significant growth inhibition against multiple cancer types including colon and prostate cancers .

| Compound | Cell Line Tested | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|---|

| This compound | HCT-116 (Colon) | 0.87 | 95.70 |

| This compound | PC-3 (Prostate) | 0.80 | 96.86 |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. Research indicates that compounds with the oxadiazole scaffold demonstrate potent activity against both Gram-positive and Gram-negative bacteria:

- Mechanism : These compounds may inhibit bacterial growth by targeting essential cellular processes or structures.

- Case Study : A study reported that several oxadiazole derivatives showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations significantly lower than standard antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 µM |

| Escherichia coli | 8–16 µM |

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has shown potential in other areas:

- Anti-inflammatory Activity : Compounds with similar structures have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications at various positions of the oxadiazole ring can lead to enhanced potency and selectivity for specific biological targets:

- Positioning of Substituents : The introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and biological profile.

Propiedades

IUPAC Name |

5-(1,1-dimethoxyethyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-5-8-6(12-9-5)7(2,10-3)11-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDZEZWXPOWPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.